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Compound of Interest

Compound Name:
2-Methoxy-5-nitropyrimidin-4-

amine

Cat. No.: B1587186 Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the
Aminopyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a

"privileged scaffold," a core structural motif frequently found in biologically active compounds

and approved pharmaceuticals. Within this class, 2-Methoxy-5-nitropyrimidin-4-amine
emerges as a particularly valuable and versatile building block. Its utility stems from a unique

confluence of structural features: an electron-rich aminopyrimidine core ideal for mimicking

biological structures, a strategically placed nitro group that acts as both an electronic modulator

and a synthetic handle, and a methoxy group that can influence solubility and metabolic

stability.

This guide provides an in-depth exploration of the applications of 2-Methoxy-5-nitropyrimidin-
4-amine, focusing on its role as a key intermediate in the synthesis of kinase inhibitors and

other therapeutic agents. We will delve into the chemical logic behind its use and provide

detailed, field-proven protocols for its key transformations, empowering researchers to leverage

this powerful scaffold in their drug discovery programs.
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A foundational understanding of the molecule's properties is crucial for its effective application.

Property Value Source

Molecular Formula C₅H₆N₄O₃ [1]

Molecular Weight 170.13 g/mol [1]

CAS Number 304646-29-5 ---

Appearance Typically a solid ---

Purity >95% (Commercially available) [1]

General Synthetic Strategy:

The synthesis of 2-Methoxy-5-nitropyrimidin-4-amine is not widely detailed in academic

literature, suggesting it is often prepared from more common precursors via established

pyrimidine chemistry. A logical and efficient synthetic route proceeds from 2,4-dichloro-5-

nitropyrimidine. This pathway leverages the differential reactivity of the chlorine atoms on the

pyrimidine ring. The chlorine at the C4 position is significantly more susceptible to nucleophilic

aromatic substitution (SNAr) than the chlorine at C2, due to the strong electron-withdrawing

effect of the adjacent nitro group and the para-nitrogen atom. This allows for a regioselective,

stepwise functionalization.

Caption: Plausible synthetic route to the target compound.

Core Application: A Scaffold for Kinase Inhibitors
The 4-aminopyrimidine motif is a cornerstone of modern kinase inhibitor design. It functions as

an excellent mimic of the adenine core of ATP, forming critical hydrogen bond interactions with

the "hinge" region of the kinase active site. This interaction anchors the inhibitor, allowing other

parts of the molecule to occupy adjacent pockets, thereby conferring potency and selectivity.

2-Methoxy-5-nitropyrimidin-4-amine provides an ideal starting point for creating libraries of

kinase inhibitors. The primary amine at C4 is typically maintained for hinge binding, while the

true synthetic power lies in the C5-nitro group.

Caption: Aminopyrimidine core forming key hydrogen bonds in a kinase hinge.
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The nitro group can be readily reduced to a versatile amino group (C5-NH₂). This newly formed

amine serves as a crucial point for diversification, allowing chemists to attach a wide array of

side chains that can probe different regions of the kinase active site to enhance potency and

achieve selectivity over other kinases. Derivatives of aminopyrimidines have shown potent

activity against numerous cancer-relevant kinases, including Src/Abl, VEGFR-2, and others.[2]

[3]

Key Synthetic Transformations & Protocols
The true value of 2-Methoxy-5-nitropyrimidin-4-amine is realized through its chemical

transformations. The following protocols detail the most critical reaction for its use in drug

discovery: the reduction of the nitro group.

Protocol 1: Catalytic Hydrogenation for Nitro Group
Reduction
This is the most common and cleanest method for converting the C5-nitro group to a C5-amino

group, yielding the key intermediate 2-methoxy-pyrimidine-4,5-diamine. The reaction is typically

high-yielding and the product is often pure enough for subsequent steps with minimal

purification.

Causality Behind Experimental Choices:

Catalyst: Palladium on carbon (Pd/C) is a highly efficient and robust catalyst for the reduction

of aromatic nitro groups.[4]

Hydrogen Source: Pressurized hydrogen gas is the reductant. Alternatively, transfer

hydrogenation using agents like formic acid or hydrazine can be used if a hydrogen gas

setup is unavailable.[4]

Solvent: Methanol or ethanol are excellent choices as they readily dissolve the starting

material and are compatible with the reaction conditions.

Caption: Experimental workflow for nitro group reduction.

Step-by-Step Methodology:
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Setup: To a solution of 2-Methoxy-5-nitropyrimidin-4-amine (1.0 eq) in methanol (approx.

0.1 M concentration) in a suitable pressure vessel, add 10% Palladium on Carbon (5-10 mol

% Pd).

Reaction: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize

the vessel with hydrogen gas to 50 psi.

Stirring: Stir the reaction mixture vigorously at room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed

(typically 2-4 hours).

Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction

mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with

additional methanol.

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-

methoxy-pyrimidine-4,5-diamine, which can be used directly or purified further if necessary.

Protocol 2: Derivatization via Amide Coupling (Post-
Reduction)
The resulting C5-amino group is a nucleophile that can be readily acylated to form amides. This

is a cornerstone reaction for building out the final drug molecule.

Causality Behind Experimental Choices:

Coupling Agents: Reagents like HATU or EDC/HOBt are used to activate the carboxylic acid,

forming a highly reactive intermediate that readily couples with the amine, minimizing side

reactions and operating under mild conditions.

Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is

required to neutralize the acidic byproducts of the reaction without interfering with the

coupling agents.
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Solvent: Anhydrous aprotic polar solvents like Dimethylformamide (DMF) or

Dichloromethane (DCM) are ideal for solubilizing the reactants and facilitating the reaction.

Step-by-Step Methodology:

Setup: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF, add the

coupling agent HATU (1.1 eq) and DIEA (2.5 eq). Stir the mixture at room temperature for

15-20 minutes to pre-activate the acid.

Addition: Add a solution of 2-methoxy-pyrimidine-4,5-diamine (1.0 eq) in DMF to the

activated acid mixture.

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS

(typically complete within 2-12 hours).

Workup: Once the reaction is complete, pour the mixture into water and extract the product

with an organic solvent like ethyl acetate.

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃

solution, water, and brine to remove residual DMF and reagents.

Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel to obtain the desired amide.

Conclusion and Future Outlook
2-Methoxy-5-nitropyrimidin-4-amine is more than a simple chemical intermediate; it is a

strategically designed building block that provides an efficient entry point into the vast and

therapeutically rich chemical space of aminopyrimidine derivatives. Its predictable reactivity,

particularly the transformation of the C5-nitro group, allows for the systematic and logical

design of compound libraries for screening and lead optimization. As the demand for novel,

selective, and potent kinase inhibitors continues to grow, particularly in oncology and

immunology, the importance of versatile scaffolds like 2-Methoxy-5-nitropyrimidin-4-amine
will undoubtedly increase, making it an indispensable tool for medicinal chemists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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